molecular formula C10H8ClFO3 B14018436 Ethyl 4-chloro-2-fluoro-3-formylbenzoate

Ethyl 4-chloro-2-fluoro-3-formylbenzoate

Cat. No.: B14018436
M. Wt: 230.62 g/mol
InChI Key: NVKZNASTWHXBJQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C10H8ClFO3. It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluoro-3-formylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-chloro-2-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: Ethyl 4-chloro-2-fluoro-3-hydroxybenzoate.

    Oxidation: Ethyl 4-chloro-2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-2-fluoro-3-formylbenzoate is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoro-3-formylbenzoate

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-5H,2H2,1H3

InChI Key

NVKZNASTWHXBJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)C=O)F

Origin of Product

United States

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